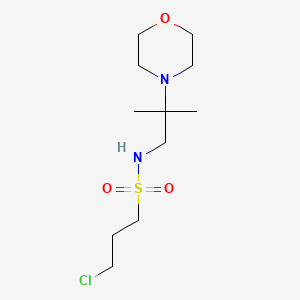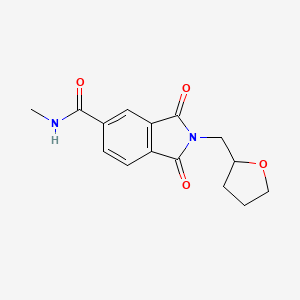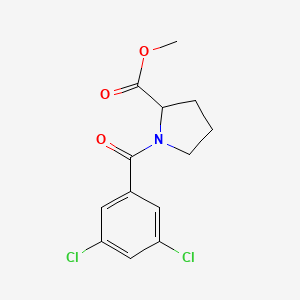
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
作用機序
The mechanism of action of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the inhibition of Janus kinases. Janus kinases are enzymes that are involved in the signaling pathways of cytokines. By inhibiting Janus kinases, this compound blocks the activity of certain cytokines that are involved in the immune response. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has also been shown to have potential applications in the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide in lab experiments is its specificity for Janus kinases. This compound has been shown to selectively inhibit Janus kinases and has minimal effects on other enzymes. This makes it a useful tool for studying the role of Janus kinases in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types and may not be suitable for all experiments. In addition, the high cost of this compound may limit its use in certain labs.
将来の方向性
There are several future directions for the study of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide. One area of research is the development of more selective Janus kinase inhibitors that have fewer side effects. Another area of research is the study of the role of Janus kinases in various biological processes. This may lead to the development of new therapies for autoimmune diseases and cancer. Finally, the use of this compound in combination with other drugs may lead to improved treatment options for various diseases.
合成法
The synthesis of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the reaction of 3-chloro-4-(4-morpholinyl)butan-1-amine with propane-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
科学的研究の応用
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been extensively studied for its potential applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a Janus kinase inhibitor and blocks the activity of certain cytokines that are involved in the immune response. In addition, this compound has also been studied for its potential applications in the treatment of cancer.
特性
IUPAC Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClN2O3S/c1-11(2,14-5-7-17-8-6-14)10-13-18(15,16)9-3-4-12/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPONPOPRYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCCCl)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)


![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)